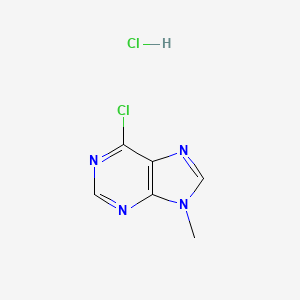
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroacetophenone with morpholine to form 2-(4-fluorophenyl)-2-morpholinoethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(4-Chlorophenyl)-2-morpholinoethyl)-3-phenylurea: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in chemical reactivity and biological activity.
1-(2-(4-Fluorophenyl)-2-piperidinoethyl)-3-phenylurea: The presence of a piperidinoethyl group instead of a morpholinoethyl group can affect the compound’s pharmacokinetic properties and target interactions.
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(4-methylphenyl)urea: The addition of a methyl group to the phenylurea moiety can influence the compound’s solubility and binding affinity to molecular targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-6-15(7-9-16)18(23-10-12-25-13-11-23)14-21-19(24)22-17-4-2-1-3-5-17/h1-9,18H,10-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOCHOWDGTXMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790509.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)



![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2790521.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)
![2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2790523.png)


![2-[(2R)-oxetan-2-yl]ethan-1-amine](/img/structure/B2790528.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2790530.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
